6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran is a chemical compound with the molecular formula C10H11FO and a molecular weight of 166.19 g/mol It is a derivative of benzofuran, characterized by the presence of a fluorine atom at the 6th position and two methyl groups at the 2nd position
Vorbereitungsmethoden
The synthesis of 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction may involve the use of fluorinated aromatic compounds and suitable catalysts to facilitate the formation of the dihydrobenzofuran ring . Industrial production methods often employ optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: This compound is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to certain enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
6-Fluoro-2,2-dimethyl-2,3-dihydrobenzofuran can be compared with other similar compounds, such as:
2,2-Dimethyl-2,3-dihydrobenzofuran: Lacks the fluorine atom, resulting in different chemical properties and reactivity.
6-Methoxy-2,2-dimethyl-2,3-dihydrobenzofuran: Contains a methoxy group instead of a fluorine atom, leading to variations in its biological activity and applications.
The presence of the fluorine atom in this compound makes it unique, as it can significantly alter the compound’s chemical and biological properties compared to its non-fluorinated counterparts .
Eigenschaften
Molekularformel |
C10H11FO |
---|---|
Molekulargewicht |
166.19 g/mol |
IUPAC-Name |
6-fluoro-2,2-dimethyl-3H-1-benzofuran |
InChI |
InChI=1S/C10H11FO/c1-10(2)6-7-3-4-8(11)5-9(7)12-10/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
KVJPSHVABYNLQV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(O1)C=C(C=C2)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.